
N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H8N8O and its molecular weight is 268.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N7O with a molecular weight of 231.23 g/mol. The compound features a pyridazine ring substituted with both pyrazine and triazole moieties, contributing to its pharmacological properties.
1. Anti-tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds similar to this compound. Notably, a series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular activity .
Table 1: Anti-tubercular Activity of Related Compounds
Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
---|---|---|---|
6a | 1.35 | 3.73 | Non-toxic |
6e | 2.18 | 40.32 | Non-toxic |
7e | - | - | Non-toxic |
2. Anticancer Activity
The anticancer properties of the compound have also been investigated. In vitro studies showed that derivatives containing the pyrazole and triazole moieties demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 and A549. For instance, compounds derived from similar structures exhibited IC50 values as low as 0.01 μM against MCF7 cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF7 | 0.01 |
Compound B | A549 | 0.39 |
Compound C | NCI-H460 | 0.46 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival in both bacterial and cancerous cells. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in these processes .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
Case Study 1: Tuberculosis Treatment
In a controlled study involving animal models infected with Mycobacterium tuberculosis, treatment with derivatives similar to this compound resulted in a significant reduction in bacterial load compared to untreated controls .
Case Study 2: Cancer Cell Line Evaluation
A study assessing the impact of the compound on various cancer cell lines revealed that treatment led to increased apoptosis rates in MCF7 cells, suggesting a promising avenue for further development as an anticancer agent .
Propiedades
IUPAC Name |
N-pyrazin-2-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8O/c20-11(16-9-5-12-3-4-14-9)8-1-2-10(18-17-8)19-7-13-6-15-19/h1-7H,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXUXEYFJTYOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=NC=CN=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.